(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine
CAS No.:
Cat. No.: VC17800955
Molecular Formula: C10H18N2OS
Molecular Weight: 214.33 g/mol
* For research use only. Not for human or veterinary use.
![(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine -](/images/structure/VC17800955.png)
Specification
Molecular Formula | C10H18N2OS |
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Molecular Weight | 214.33 g/mol |
IUPAC Name | 3-ethoxy-N-[1-(1,3-thiazol-2-yl)ethyl]propan-1-amine |
Standard InChI | InChI=1S/C10H18N2OS/c1-3-13-7-4-5-11-9(2)10-12-6-8-14-10/h6,8-9,11H,3-5,7H2,1-2H3 |
Standard InChI Key | ZYDCYYFSTNRXSZ-UHFFFAOYSA-N |
Canonical SMILES | CCOCCCNC(C)C1=NC=CS1 |
Introduction
Molecular Architecture and Fundamental Properties
Structural Composition
The compound’s structure comprises two distinct moieties:
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3-Ethoxypropyl group: A three-carbon alkyl chain terminated by an ethoxy (-OCH2CH3) group, imparting hydrophobicity and moderate polarity.
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1-(1,3-Thiazol-2-yl)ethyl group: An ethyl chain linked to the 2-position of a thiazole ring, introducing aromaticity and sites for π-π interactions or hydrogen bonding.
The secondary amine nitrogen bridges these groups, creating a conformationally flexible yet sterically defined molecule.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C10H18N2OS |
Molecular weight | 214.32 g/mol |
Hydrogen bond donors | 1 (NH) |
Hydrogen bond acceptors | 3 (N, S, O) |
Synthetic Methodologies
Nucleophilic Substitution Routes
A primary synthesis route involves reacting 5-chloro-2-(alkylsulfonyl)-1,3-thiazoles with 3-ethoxypropylamine under refluxing acetonitrile, as demonstrated in analogous thiazole aminations . For example, 5-chloro-2-methanesulfonyl-4-(arylsulfonyl)thiazoles react with excess amine to yield target compounds in moderate-to-good yields (48–63%) . This method leverages the electrophilic character of the thiazole’s 5-position, facilitating nucleophilic attack by the primary amine.
Representative Reaction Conditions:
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Solvent: Acetonitrile
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Temperature: Reflux (~82°C)
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Duration: 2 hours
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Workup: Precipitation followed by washing with water or 2-propanol .
Reductive Amination
Alternative approaches may employ reductive amination between 1-(1,3-thiazol-2-yl)acetaldehyde and 3-ethoxypropylamine using sodium cyanoborohydride (NaBH3CN) in methanol. This method capitalizes on the aldehyde’s reactivity, forming an imine intermediate that is subsequently reduced to the secondary amine .
Structural Characterization
1H NMR (400 MHz, DMSO-d6):
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δ 1.21 (t, J = 6.9 Hz, 3H, CH3 from ethoxy)
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δ 3.26–3.42 (m, 5H, OCH2CH3 and NCH2)
13C NMR (126 MHz, DMSO-d6):
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δ 13.5 (CH3 from ethoxy)
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δ 58.0 (OCH2CH3)
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δ 125.8–144.9 (thiazole carbons)
IR (FT-IR):
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the sulfur atom. Halogenation or nitration reactions could introduce functional handles for further derivatization.
Amine Alkylation/Acylation
The secondary amine participates in alkylation (e.g., with methyl iodide) or acylation (e.g., with acetyl chloride) to yield tertiary amines or amides, respectively. Such modifications modulate solubility and bioavailability .
Biological and Industrial Applications
Material Science
The compound’s sulfur and nitrogen atoms enable coordination to transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates with applications in catalysis or sensors .
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